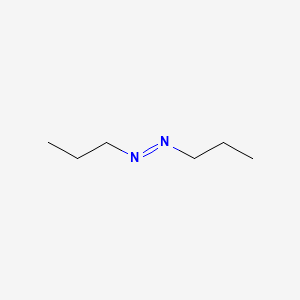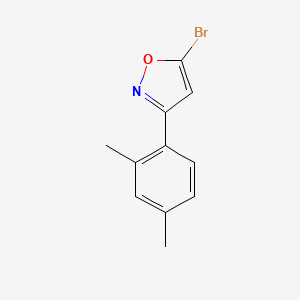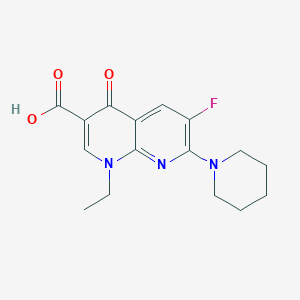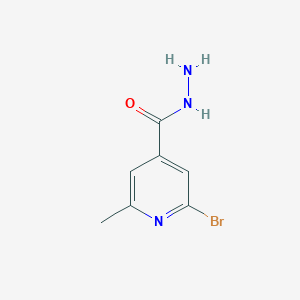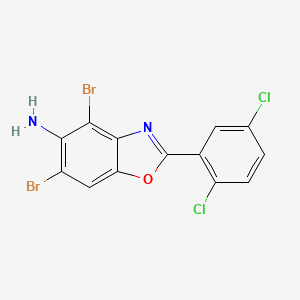![molecular formula C25H19NO3 B13800871 2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[N-Benzoyl(2-methylphenyl)amino]naphthalene-2-carboxylic acid is an organic compound that features a naphthalene core substituted with a benzoyl group and a 2-methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[N-Benzoyl(2-methylphenyl)amino]naphthalene-2-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Nitration: Naphthalene undergoes nitration to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Acylation: The amino group is then acylated with benzoyl chloride to form 1-benzoylaminonaphthalene.
Substitution: The benzoylaminonaphthalene undergoes a substitution reaction with 2-methylphenylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[N-Benzoyl(2-methylphenyl)amino]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
1-[N-Benzoyl(2-methylphenyl)amino]naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[N-Benzoyl(2-methylphenyl)amino]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzoylaminonaphthalene: Lacks the 2-methylphenyl group, making it less sterically hindered.
2-Naphthalenecarboxylic acid: Lacks the benzoyl and 2-methylphenylamino groups, resulting in different chemical properties.
N-Benzoyl-2-methylaniline: Lacks the naphthalene core, affecting its overall stability and reactivity.
Uniqueness
1-[N-Benzoyl(2-methylphenyl)amino]naphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C25H19NO3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(N-benzoyl-2-methylanilino)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H19NO3/c1-17-9-5-8-14-22(17)26(24(27)19-11-3-2-4-12-19)23-20-13-7-6-10-18(20)15-16-21(23)25(28)29/h2-16H,1H3,(H,28,29) |
InChI Key |
QZXZZPJRDRYUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2=C(C=CC3=CC=CC=C32)C(=O)O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)
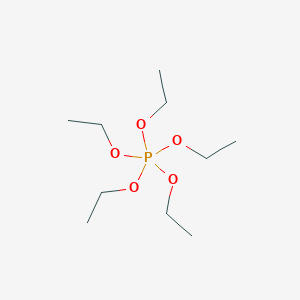
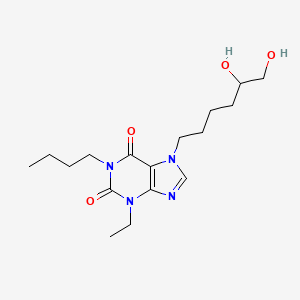
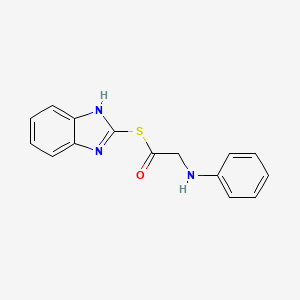
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
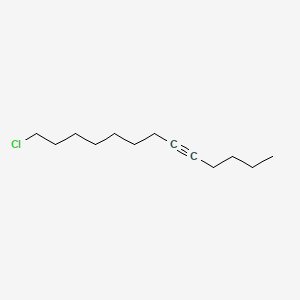
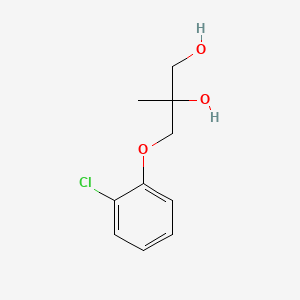
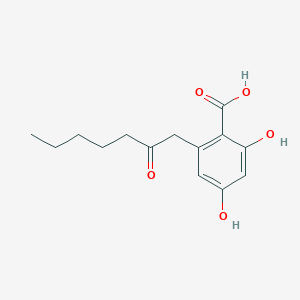
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
